CBZ-D-VALINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

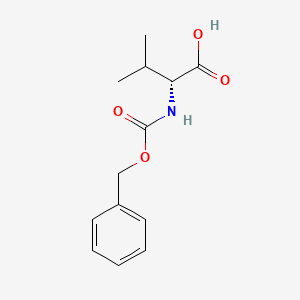

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZBRDGRHNSGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-26-4, 1685-33-2 | |

| Record name | N-(benzyloxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Carbobenzoxy-D-valine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Carbobenzyloxy-D-valine (commonly abbreviated as CBZ-D-VALINE or Z-D-Val-OH). This compound is a crucial reagent in synthetic organic chemistry, particularly in the field of peptide synthesis, where the carbobenzyloxy (Cbz or Z) group serves as a stable and reliable protecting group for the amine functionality of the D-valine amino acid.[1][2]

Core Properties and Identifiers

N-Carbobenzyloxy-D-valine is the N-Cbz-protected form of D-Valine.[1] D-Valine, an isomer of the essential amino acid L-Valine, has been noted for its inhibitory effects on fibroblasts in mammalian kidney cultures, which allows for the selective growth of epithelial cells.[1] The Cbz protecting group is valued for its stability under a variety of reaction conditions, yet it can be readily removed when desired, making it a cornerstone in the strategic synthesis of complex peptides.[2]

Chemical Structure and Identifiers

-

IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid

-

Synonyms: N-Cbz-D-valine, Z-D-Val-OH, N-Carbobenzoxy-D-valine, (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid

-

CAS Number: 1685-33-2

-

Molecular Formula: C₁₃H₁₇NO₄

-

InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N

-

SMILES: CC(C)--INVALID-LINK--O)NC(=O)OCC1=CC=CC=C1

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 251.28 g/mol | |

| Melting Point | 55.0 - 63.0 °C | |

| Boiling Point | 432.6 ± 38.0 °C (Predicted) | |

| Appearance | White to almost white powder or crystalline solid | |

| pKa | 4.00 ± 0.10 (Predicted) | |

| Optical Rotation | +3.0° to +6.0° (c=2 in Acetic Acid) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. |

Chemical Reactivity and Stability

This compound is stable under normal temperatures and pressures. The primary chemical reactivity centers around the two functional groups: the carboxylic acid and the carbamate (Cbz-protected amine). The carboxylic acid can undergo typical reactions such as esterification or amide bond formation. The Cbz group is stable to mild acidic and basic conditions, which makes it orthogonal to many other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group.

The principal reaction involving the Cbz group is its removal (deprotection) to liberate the free amine of D-valine. This is most commonly achieved through catalytic hydrogenolysis.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the characterization and use of this compound.

Synthesis of this compound (N-Protection)

This protocol describes a general method for the N-protection of D-valine using benzyl chloroformate (Cbz-Cl).

Materials:

-

D-Valine

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane

Procedure:

-

Dissolve D-valine (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a 40% ethyl acetate in n-hexane eluent) to yield pure this compound as a white powder.

Deprotection of this compound (Hydrogenolysis)

This protocol outlines the standard method for removing the Cbz group via catalytic hydrogenolysis.

Materials:

-

This compound

-

Methanol (MeOH)

-

Palladium on carbon (5% or 10% Pd/C)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

-

Celite

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Carefully add 5% or 10% Palladium on carbon (typically 10-20% by weight of the substrate).

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas via a balloon or by connecting the flask to a hydrogenator.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate in vacuo to yield the deprotected D-valine.

Melting Point Determination

This is a standard procedure to determine the melting range of a crystalline solid like this compound, which is an indicator of purity.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Place a small amount of the finely powdered this compound into a capillary tube and pack it down to a height of 1-2 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 58 °C).

-

Then, reduce the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded range between these two temperatures is the melting point range. A pure sample will have a sharp melting range (typically 0.5-1.0 °C).

Specific Optical Rotation Measurement

This procedure measures the extent to which this compound rotates plane-polarized light, a characteristic property of chiral molecules.

Materials:

-

This compound

-

Solvent (e.g., Acetic Acid)

-

Volumetric flask

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Accurately prepare a solution of this compound of a known concentration (c), typically in g/mL. For example, dissolve 0.2 g in exactly 10 mL of acetic acid for a concentration of 0.02 g/mL (c=2 in many datasheets actually refers to g/100mL, so careful notation is key).

-

Calibrate the polarimeter by first measuring the rotation of the pure solvent (the blank) and setting this value to zero.

-

Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (t, usually 20°C) and wavelength (λ, usually the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]ᵗλ = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for this compound.

Caption: Workflow for the synthesis of this compound.

References

The Carbobenzyloxy Group: A Cornerstone of Modern Peptide Synthesis

A Technical Guide on its Historical Context, Application, and Experimental Protocols

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a fundamental aspect of successful organic synthesis. In the realm of peptide chemistry, the introduction of the carbobenzyloxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary advancement.[1][2] This development laid the foundational principles for the controlled, stepwise synthesis of peptides, a process that remains central to drug discovery and biomedical research today.[3][4] For two decades, the Bergmann-Zervas method was the preeminent strategy for peptide synthesis worldwide.[5]

The Cbz group's utility stems from its ability to protect the amino group of an amino acid, rendering it inert to the coupling conditions required to form a peptide bond. Its stability under a range of conditions, coupled with well-established methods for its clean removal, has solidified its place in the synthetic chemist's toolbox. This technical guide provides an in-depth exploration of the historical context, key applications, and detailed experimental protocols associated with the carbobenzyloxy protecting group.

A Comparative Look at Cbz Protection and Deprotection

The efficacy of the Cbz protecting group is best understood through a quantitative comparison of its application and removal under various conditions. The following tables summarize key data on reaction times and yields for both the protection of amines and the subsequent deprotection of the resulting carbamate.

Table 1: Performance of Carbobenzyloxy (Cbz) Protection of Amines

| Substrate (Amine) | Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |

| Various Aliphatic & Aromatic Amines | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | Water/THF | 2 - 20 hours | 0 °C to Room Temp. | ~90% or higher | |

| Various Aliphatic & Aromatic Amines | Benzyl Chloroformate (Cbz-Cl) | - | Water | 2 - 10 minutes (aliphatic) | Room Temp. | High | |

| Various Aliphatic & Aromatic Amines | Benzyl Chloroformate (Cbz-Cl) | - | PEG-400 | Specified in source | Room Temp. | High | |

| Spermidine | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | - | - | - | 71% | |

| L-Cyclohexylglycine | Benzyl Chloroformate (Cbz-Cl) | 20% aq. NaOH | Water | - | - | 82.3% |

Table 2: Comparative Analysis of Carbobenzyloxy (Cbz) Deprotection Methods

| Method | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Key Features | Reference(s) |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol | - | - | High (often >90%) | Standard, mild conditions; not compatible with other reducible groups. | |

| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | - | 10 minutes | Reflux | 76-95% | Rapid, neutral conditions. | |

| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C | Methanol | 3 minutes | - | 80-95% | Uses a common solvent for peptides as the hydrogen donor. | |

| Acid-Mediated Cleavage | HBr in Acetic Acid | - | - | - | - | Strong acidic conditions; can cleave other acid-labile groups. | |

| Acid-Mediated Cleavage | Isopropanol hydrochloride (IPA·HCl) | - | 4 hours | 65-75°C | - | Metal-free, scalable alternative to hydrogenolysis. |

Foundational Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the carbobenzyloxy group, reflecting both historical and contemporary practices.

Protocol 1: N-Carbobenzyloxy Protection of an Amino Acid in an Aqueous Medium

This protocol is a generalized procedure based on the classical Schotten-Baumann conditions.

Materials:

-

Amino acid (1 equivalent)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.1 equivalents)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Water

-

Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

-

Hydrochloric Acid (HCl), dilute solution

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium carbonate. The pH of the solution should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic, while minimizing racemization.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to stir for 2-3 hours, while maintaining the cool temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid of the N-Cbz protected amino acid, causing it to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection

This is the most common and mildest method for the removal of the Cbz group.

Materials:

-

N-Cbz protected peptide or amino acid

-

Palladium on carbon (10% Pd/C) catalyst (typically 5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂) source (e.g., balloon, Parr hydrogenator)

-

Celite® or other filtration aid

Procedure:

-

Dissolve the N-Cbz protected compound in a suitable solvent in a flask equipped with a stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst is flammable and should be handled with care.

-

Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

-

Evacuate the flask and refill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.

Protocol 3: Catalytic Transfer Hydrogenation for Cbz Deprotection

This method offers a convenient alternative to using hydrogen gas.

Materials:

-

N-Cbz protected compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol

Procedure:

-

Dissolve the N-Cbz protected compound in methanol.

-

Add 10% Pd/C to the solution.

-

Add ammonium formate to the reaction mixture.

-

Reflux the mixture and monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.

-

After completion, filter the reaction mixture through Celite® to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected product.

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical transformations and a general experimental workflow for the use of the Cbz group.

References

Synthesis and Purification of N-CBZ-D-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-CBZ-D-valine (N-Carbobenzyloxy-D-valine), a critical N-protected amino acid derivative widely utilized in peptide synthesis and as a chiral building block in the development of pharmaceuticals. This document details the prevalent synthetic methodology, robust purification protocols, and presents key data in a structured format for ease of reference.

Introduction

N-CBZ-D-valine is the N-protected form of D-valine, where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group.[1] This protection strategy is fundamental in peptide chemistry, preventing the amine from participating in unwanted side reactions during peptide bond formation. The Cbz group can be selectively removed under specific conditions, allowing for the stepwise elongation of a peptide chain. D-valine itself is an isomer of the essential amino acid L-valine and has been noted for its inhibitory effects on fibroblasts in cell culture and its presence in antitumor agents like Actinomycin D.[1]

Synthesis of N-CBZ-D-valine via the Schotten-Baumann Reaction

The most common and effective method for the synthesis of N-CBZ-D-valine is the Schotten-Baumann reaction. This reaction involves the acylation of the D-valine amino group with benzyl chloroformate (also known as carbobenzoxy chloride) under basic conditions.[2][3] The base, typically sodium hydroxide, neutralizes the hydrochloric acid that is generated as a byproduct, driving the reaction to completion.[2]

Reaction Scheme

The chemical transformation can be represented as follows:

Caption: Reaction scheme for the synthesis of N-CBZ-D-valine.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the N-protection of amino acids. While the cited patent specifically details the synthesis of the L-enantiomer, the methodology is directly applicable to the D-enantiomer with analogous results expected.

Materials:

-

D-Valine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Dissolution: Dissolve D-valine in a 2N sodium hydroxide solution in a reaction vessel.

-

Cooling: Cool the mixture to between 15-25°C using an ice-salt bath. While older procedures often call for cooling to 0-5°C, maintaining a temperature of 15-25°C has been shown to be effective and more energy-efficient.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the stirred solution.

-

pH Control: Concurrently, add a 2N sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at approximately 9.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is complete when the D-valine spot is no longer visible.

-

Work-up:

-

Perform an initial extraction with ethyl acetate to remove any unreacted benzyl chloroformate. The aqueous layer is retained.

-

Acidify the aqueous layer to a pH of 2 with hydrochloric acid. This will precipitate the N-CBZ-D-valine.

-

Extract the product from the acidified aqueous layer with ethyl acetate (at least twice). The upper ethyl acetate layers are combined.

-

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the ethyl acetate under reduced pressure to yield the crude N-CBZ-D-valine as a solid.

-

Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of the analogous N-CBZ-L-valine, which can be considered indicative for the D-isomer synthesis.

| Parameter | Value | Reference |

| Starting Materials | ||

| L-Valine | 117.5 g | |

| 2N Sodium Hydroxide (initial) | 450 mL | |

| Benzyl Chloroformate | 170.6 g | |

| 2N Sodium Hydroxide (for pH control) | 620 mL | |

| Reaction Conditions | ||

| Temperature | 15-25 °C | |

| pH | 9 | |

| Product | ||

| Crude Yield | 162 g | |

| Yield (%) | 137.9% (based on L-Valine) |

Purification of N-CBZ-D-valine

The primary method for the purification of solid N-CBZ-D-valine is recrystallization. The choice of solvent system is crucial for obtaining a high-purity product.

Recrystallization Protocol

Solvent System: A common and effective solvent system for the recrystallization of N-Cbz-amino acids is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane.

Procedure:

-

Dissolution: Dissolve the crude N-CBZ-D-valine in a minimal amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

The purity of the final product can be assessed by several methods:

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-CBZ-D-valine is between 58.0 to 63.0 °C.

-

Chromatography (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates a high degree of purity.

-

Spectroscopy (NMR, IR): Spectroscopic methods can be used to confirm the chemical structure of the purified product.

The following table presents typical physical and analytical data for N-CBZ-D-valine.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Melting Point | 58.0 - 63.0 °C | |

| Optical Rotation ([α]D) | +3.0 to +6.0° (c=2 in Acetic Acid) | |

| Purity (by titration) | >98.0% | |

| Solubility | Soluble in organic solvents like ethanol and acetone |

Experimental Workflow and Logical Relationships

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of N-CBZ-D-valine.

Caption: Workflow for the synthesis and purification of N-CBZ-D-valine.

Logical Relationship of the Schotten-Baumann Reaction

This diagram outlines the logical progression and key components of the Schotten-Baumann reaction for N-CBZ-D-valine synthesis.

Caption: Logical relationships in the Schotten-Baumann synthesis.

Conclusion

The synthesis of N-CBZ-D-valine via the Schotten-Baumann reaction is a well-established and efficient method. Careful control of reaction parameters, particularly pH and temperature, followed by a systematic work-up and purification by recrystallization, consistently yields a high-purity product suitable for demanding applications in peptide synthesis and pharmaceutical research. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field.

References

Spectroscopic Profile of CBZ-D-VALINE: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that a complete, experimentally validated dataset with full assignments is not consistently available across all public databases. Therefore, the data presented herein is a composite of reported values for closely related analogs (L-enantiomer and DL-racemic mixture) and predicted values based on the known chemical structure.

¹H NMR (Proton NMR) Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | - |

| Aromatic (C₆H₅) | 7.30-7.40 | Multiplet | - |

| Benzylic (-CH₂-) | ~5.10 | Singlet | - |

| Amide (-NH-) | ~5.2-5.4 | Doublet | ~8-9 |

| α-Proton (-CH-) | ~4.3-4.4 | Doublet of Doublets | ~8-9, ~4-5 |

| β-Proton (-CH-) | ~2.1-2.3 | Multiplet | - |

| Methyl (-CH₃) | ~0.9-1.0 | Doublet | ~7 |

| Methyl (-CH₃) | ~0.9-1.0 | Doublet | ~7 |

¹³C NMR (Carbon NMR) Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | ~175-177 |

| Urethane Carbonyl (-O-(C=O)-NH-) | ~156-157 |

| Aromatic (Quaternary) | ~136 |

| Aromatic (-CH=) | ~127-129 |

| Benzylic (-CH₂-) | ~67 |

| α-Carbon (-CH-) | ~60 |

| β-Carbon (-CH-) | ~31 |

| Methyl Carbons (-CH₃) | ~18-19 |

IR (Infrared) Spectroscopy Data

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| N-H Stretch (Amide) | 3400-3200 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |

| C=O Stretch (Urethane) | 1700-1670 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| N-H Bend (Amide) | 1550-1510 | Medium |

Mass Spectrometry (MS) Data

The mass spectral data for the racemic mixture (N-Carbobenzoyl-DL-valine) provides insight into the expected fragmentation pattern of this compound.[1][2]

| m/z | Relative Intensity | Proposed Fragment |

| 251.12 | - | [M]⁺ (Molecular Ion) |

| 208.13 | High | [M-CO₂H]⁺ |

| 162.13 | High | [M-CO₂H - C₂H₄]⁺ or [C₁₀H₁₆NO]⁺ |

| 108.06 | Medium | [C₇H₈O]⁺ (Benzyl alcohol cation) |

| 91.05 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 200-220 ppm) is used. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, is used.

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion (or a prominent fragment ion) is selected and subjected to collision-induced dissociation (CID) with an inert gas to generate a characteristic fragmentation pattern.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of this compound.

References

A Technical Guide to the Stereochemistry of D-Valine in Peptides: Implications for Research and Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Peptide Science

In the landscape of peptide and protein chemistry, stereochemistry is a fundamental determinant of structure and function. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers, which are non-superimposable mirror images of each other.[1][2] Life overwhelmingly favors the L-isomers for ribosomal protein synthesis.[1] This homochirality dictates the formation of stable secondary structures like right-handed alpha-helices and the specific topology of beta-sheets, which are essential for biological recognition and catalysis.

The incorporation of D-amino acids, such as D-valine, represents a deliberate and powerful strategy in peptide design.[3] D-valine is the enantiomer of the naturally occurring L-valine and possesses a hydrophobic, non-polar isopropyl side chain.[4] Introducing this "mirror-image" building block into a peptide chain composed of L-amino acids introduces profound stereochemical alterations. These changes disrupt native conformations and, critically, confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid substrates. This guide provides an in-depth technical overview of the stereochemical impact of D-valine in peptides, its applications in drug development, quantitative data on its effects, and the experimental protocols required for its synthesis and analysis.

The Stereochemical Impact of D-Valine Incorporation

The substitution of an L-amino acid with its D-enantiomer fundamentally alters the local and global conformation of a peptide. The peptide backbone's rotational angles (phi and psi) for a D-residue preferentially occupy regions of the Ramachandran plot that are mirror images of those allowed for L-residues. This has several critical consequences:

-

Disruption of Secondary Structures: The periodic, right-handed nature of an alpha-helix is disrupted by the inclusion of a D-amino acid, which favors a left-handed twist. This often acts as a "helix breaker" or can terminate a helical segment. Similarly, the precise hydrogen-bonding network of a parallel or anti-parallel beta-sheet is disturbed.

-

Induction of Unique Turns: While disruptive to helices and sheets, D-amino acids are powerful inducers of specific reverse turns, particularly β-turns. For instance, a D-Pro-Gly sequence is a well-established nucleator for a specific type of β-turn (type II'). This conformational constraint can be exploited to create highly structured, cyclic, or constrained peptides with improved receptor affinity and specificity.

-

Enhanced Proteolytic Stability: The primary driver for incorporating D-amino acids in therapeutic peptide design is the dramatic increase in resistance to proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are exquisitely shaped to recognize and bind L-amino acid sequences. A peptide containing a D-amino acid, like D-valine, fits poorly into the enzyme's active site, preventing catalytic action. This stereochemical mismatch is the basis for its enzymatic resistance.

Below is a diagram illustrating this fundamental principle of protease resistance.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

CBZ-D-VALINE CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a critical chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, a standard synthesis protocol, and its primary applications.

Core Compound Identification

This compound is the N-Cbz protected form of the D-isomer of valine, an essential amino acid. The carbobenzyloxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of D-valine from undergoing unwanted reactions during peptide bond formation.

Molecular Structure:

The structure consists of a D-valine molecule where the amino group is attached to a carbobenzyloxy group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Reference |

| CAS Number | 1685-33-2 | [3][4][5] |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white crystalline powder |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 58.0 to 63.0 °C | |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Optical Rotation | [α]20/D +3.0 to +6.0° (c=2, Acetic Acid) |

Synthesis of this compound: Experimental Protocol

The following protocol describes a standard method for the synthesis of this compound via the Schotten-Baumann reaction, adapted from procedures for the L-enantiomer. This reaction involves the acylation of the amino group of D-valine using benzyl chloroformate under basic conditions.

Materials:

-

D-Valine

-

2M Sodium hydroxide solution

-

Sodium carbonate

-

Benzyl chloroformate (Cbz-Cl)

-

1,4-Dioxane (or other suitable organic solvent)

-

Dichloromethane (for extraction)

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve D-valine in a 2M sodium hydroxide solution and add sodium carbonate. Stir until all solids are completely dissolved.

-

Cooling: Cool the reaction mixture to below 0°C using an ice-salt bath.

-

Addition of Protecting Group: Prepare a solution of benzyl chloroformate in 1,4-dioxane. Add this solution dropwise to the cooled D-valine solution while vigorously stirring. Maintain the reaction temperature below 20°C throughout the addition.

-

Reaction: Allow the reaction to proceed at room temperature for approximately 8 hours with continuous stirring.

-

Extraction: After the reaction is complete, extract the mixture with dichloromethane to remove unreacted benzyl chloroformate and other organic impurities. Discard the organic phase.

-

Acidification and Precipitation: Cool the aqueous phase to below 10°C. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 2. A white solid precipitate of this compound will form.

-

Isolation and Purification: Continue stirring the mixture at 10°C for 30 minutes to ensure complete precipitation. Collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the purified product under a vacuum to yield white, crystalline this compound.

Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals and biochemicals. Its primary application is in peptide synthesis, where the Cbz group provides temporary protection for the amino functionality.

-

Peptide Synthesis: It is a fundamental building block for the solid-phase and solution-phase synthesis of peptides containing D-valine residues. D-amino acids are incorporated into peptide-based drug candidates to increase their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

-

Chiral Synthesis: It serves as a chiral precursor in the asymmetric synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).

-

Enzyme Inhibitors: this compound and its derivatives are used in the development of enzyme inhibitors, where the specific stereochemistry is crucial for biological activity.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Solubility Profile of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE) in Common Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a commonly used protected amino acid in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.

Qualitative Solubility Data

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

The following section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass to determine the concentration of the solute in a saturated solution.

1. Materials and Equipment:

-

N-Carbobenzyloxy-D-valine (this compound), high purity

-

Selected organic solvent (e.g., methanol, ethanol, acetone), analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, dry glass evaporating dishes or beakers

-

Vacuum oven or desiccator

-

Spatula

-

Volumetric flasks and pipettes

2. Experimental Procedure:

2.1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume (e.g., 10.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

2.2. Sample Withdrawal and Analysis:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle at the bottom of the vials.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the exact mass of the evaporating dish containing the solution.

2.3. Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent to slowly evaporate the solvent. Alternatively, a desiccator under vacuum can be used.

-

Once all the solvent has evaporated, a solid residue of this compound will remain.

-

Dry the evaporating dish containing the solid residue to a constant weight in the vacuum oven or desiccator.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

3. Data Analysis and Calculation of Solubility:

-

Mass of the dissolved this compound:

-

Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried solid residue.

-

-

Volume of the solvent:

-

The volume of the solvent in the aliquot taken can be determined from the difference in mass of the evaporating dish with the solution and the dish with the dried solid, divided by the density of the solvent at the experimental temperature.

-

-

Solubility Calculation:

-

The solubility can be expressed in various units, most commonly as mg/mL or g/L.

-

Solubility (mg/mL) = (Mass of dissolved this compound in mg) / (Volume of the aliquot of solvent in mL)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

A Technical Guide to the Safe Handling, Storage, and Disposal of CBZ-D-VALINE

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and storage recommendations for CBZ-D-VALINE (CAS No. 1685-33-2). The information herein is compiled from publicly available safety data sheets and general laboratory safety protocols to ensure the protection of personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as N-Benzyloxycarbonyl-D-valine, is a derivative of the amino acid D-Valine.[1] It is commonly used in peptide synthesis and other biochemical applications.[2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 1685-33-2 | [3] |

| Molecular Formula | C13H17NO4 | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | White to off-white crystal or powder | |

| Melting Point | 58 - 60 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | |

| Purity | >98.0% |

Hazard Identification and Toxicology

This compound is classified as an irritant. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, assuming it may have other unknown hazards.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | ! | Warning | H315: Causes skin irritation |

| Eye Irritation | ! | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | ! | Warning | H335: May cause respiratory irritation |

Toxicological Data Summary:

| Metric | Value | Reference |

| Acute Toxicity | No information available for this product | |

| Carcinogenicity | No information available | |

| Mutagenic Effects | No information available | |

| Reproductive Effects | No information available |

Due to the lack of specific toxicological data, all handling procedures should be based on minimizing exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize risk. A general workflow for handling this compound powder is outlined below.

Engineering Controls

-

Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of dust particles.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for holes before use and change them frequently.

-

Body Protection: A laboratory coat must be worn. For procedures with a higher risk of dust generation, consider a disposable gown.

-

Respiratory Protection: If working outside of a ventilated enclosure or if dust generation is significant, an N95 or higher-rated respirator may be necessary.

Storage Recommendations

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

| Storage Condition | Temperature Range | Additional Notes | Reference |

| Long-term Powder | -20°C (for up to 3 years) | Store in a tightly sealed container in a dry place. | |

| Short-term Powder | 2-8°C or Room Temperature | Keep container tightly closed. | |

| In Solvent | -80°C (up to 6 months) or -20°C (up to 1 month) | Consult specific product datasheet for stability. |

General Storage Practices:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers clearly labeled.

-

Store away from incompatible materials, such as strong oxidizing agents.

First Aid and Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

| Exposure Route | First Aid Measures | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention. | |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Spill Response

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Key Spill Cleanup Steps:

-

Avoid breathing dust.

-

Use a method that does not generate dust, such as gently covering with an absorbent material and then carefully sweeping up.

-

Place the collected material into a suitable, sealed container for disposal.

-

Decontaminate the area and all equipment used for cleanup.

Experimental Protocols: General Methodology for Irritation Assessment

While no specific experimental safety data for this compound is publicly available, its hazard classification (H315: Causes skin irritation) suggests that its irritancy potential would be evaluated using standardized tests. A common in vitro method is the Reconstructed human Epidermis (RhE) Test Method, following OECD Test Guideline 439.

Principle of the OECD TG 439 Skin Irritation Test: This protocol assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model. Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then measured spectrophotometrically. A reduction in cell viability below a certain threshold indicates irritation potential.

Disclaimer: This is a representative methodology and does not imply that this compound has been tested with this specific protocol. Researchers should consult relevant regulatory guidelines for required safety testing.

Waste Disposal

All waste materials, including unused compound, contaminated PPE, and cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Keep waste in clearly labeled, sealed containers.

References

A Technical Guide to the Thermodynamic Properties of N-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of N-protected amino acids, which are crucial for understanding and modeling biological systems, particularly in the context of drug development and protein chemistry. The protection of the N-terminus of amino acids alters their physicochemical properties, influencing their behavior in various environments. This guide details the experimental methodologies used to determine these properties and presents key thermodynamic data in a structured format for easy comparison.

Core Thermodynamic Properties

The stability and interactions of N-protected amino acids are governed by fundamental thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These properties provide insight into the energetics of processes like solvation, folding, and binding.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) and combustion (ΔcH°) are key indicators of the energetic stability of a molecule. These values are often determined experimentally through combustion calorimetry.

Table 1: Enthalpies of Combustion and Formation for Selected N-Protected Amino Acids

| Compound | State | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) | Reference |

| N-benzoyl-α-alanine | solid | - | - | [1] |

| 4-amino-hippuric acid | solid | - | - | [1] |

| o-amino-benzoic acid | crystalline | - | -399.0 ± 3 | [2][3] |

| m-amino-benzoic acid | crystalline | - | -416.6 ± 4.1 | [2] |

| p-amino-benzoic acid | crystalline | - | -408.7 ± 2.3 |

Note: Specific values for N-benzoyl-α-alanine and 4-amino-hippuric acid were not provided in the abstract.

Heat Capacity

Heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance. It is a critical parameter for studying the temperature dependence of other thermodynamic properties and for understanding phenomena like protein folding and stability.

Table 2: Heat Capacity Data for N-Acetyl Amino Acid Amides

| Compound | Temperature Range (K) | Experimental Technique(s) |

| N-acetyl glycine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |

| N-acetyl-L-alanine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |

| N-acetyl-L-valine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |

| N-acetyl-L-isoleucine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |

| N-acetyl-L-leucine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |

Gibbs Free Energy of Solvation

The Gibbs free energy of solvation (ΔGsolv) quantifies the thermodynamic favorability of dissolving a solute in a solvent. For N-protected amino acids, this is particularly important for understanding their partitioning between different biological environments. Molecular dynamics-based free energy simulations are a powerful tool for calculating these values.

Experimental Protocols

The determination of thermodynamic properties of N-protected amino acids relies on a variety of precise experimental techniques.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining enthalpy of combustion.

A weighed pellet of the N-protected amino acid is placed in a bomb calorimeter. The bomb is sealed, filled with high-pressure oxygen, and placed in a container of water (the calorimeter). The sample is ignited, and the temperature change of the water is measured. Corrections are made for the heat of ignition and the formation of byproducts like nitric acid. From the temperature rise and the known heat capacity of the calorimeter, the energy of combustion is calculated. The standard enthalpy of formation can then be derived from the enthalpy of combustion.

Differential Scanning Calorimetry (DSC) and Related Techniques

DSC and other calorimetric methods are used to measure heat capacity and enthalpies of phase transitions.

Experimental Workflow for Heat Capacity Measurement

Caption: Workflow for comprehensive heat capacity determination.

Prior to heat capacity measurements, techniques like thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD) are used to determine the decomposition temperatures and initial crystal structures of the N-acetyl amino acid amides. The heat capacities are then measured over a wide temperature range using a combination of techniques: relaxation (heat-pulse) calorimetry for low temperatures (e.g., 2-268 K), power compensation DSC for intermediate temperatures (e.g., 216-471 K), and Tian–Calvet calorimetry for higher temperatures (e.g., 266-350 K). The data from these different methods are then combined to develop a comprehensive and reliable set of reference heat capacities and thermodynamic functions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying molecular interactions in solution by directly measuring the heat change upon binding. It can be used to determine binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Logical Relationship of Thermodynamic Properties

Caption: Interrelation of key thermodynamic properties.

Applications in Drug Development and Research

The thermodynamic data of N-protected amino acids are invaluable in several areas:

-

Modeling Protein Stability: N-acetyl amino acid amides serve as model compounds for studying the interactions within globular proteins. Their thermodynamic properties help in understanding the forces that govern protein folding and stability.

-

Solubility Prediction: Understanding the thermodynamics of fusion (melting) is essential for predicting the solubility of amino acids and their derivatives, which is critical in pharmaceutical formulation and crystallization processes.

-

Ligand Binding and Drug Design: The desolvation of ligands and protein binding sites is a key component of the binding free energy. Accurate solvation free energies for amino acid analogs are crucial for computational drug design and predicting binding affinities.

-

Biochemical Pathway Analysis: While not directly involved in signaling in the same way as phosphorylation, the metabolic fate and energetic cost of N-acetylation of amino acids can be relevant in certain metabolic disorders.

This guide provides a foundational understanding of the thermodynamic properties of N-protected amino acids. The presented data and experimental protocols offer a starting point for researchers to delve deeper into the specific applications relevant to their work. The continued acquisition of high-quality thermodynamic data will further enhance our ability to model and predict the behavior of complex biological systems.

References

The Impact of D-Amino Acids on Peptide Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of D-amino acids into peptide structures represents a paradigm shift in peptide-based drug development. Nature's near-exclusive use of L-amino acids renders natural peptides susceptible to rapid enzymatic degradation, a primary obstacle to their therapeutic application. This technical guide provides a comprehensive analysis of how the substitution with non-canonical D-amino acids profoundly impacts peptide structure, stability, and biological function. We delve into the core principles of enhanced proteolytic resistance, modulation of receptor binding affinity, and alterations in secondary structure. This guide further serves as a practical resource by providing detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides, alongside structured quantitative data and visualizations of key biological pathways and experimental workflows.

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides offer significant promise as therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical utility is frequently hampered by a short in vivo half-life, primarily due to rapid degradation by endogenous proteases.[1][2] These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the mirror images of their L-counterparts, provides a powerful strategy to overcome this limitation.[2][3] By altering the stereochemistry at specific positions, D-amino acid-containing peptides (DAACPs) exhibit remarkable resistance to proteolysis, leading to significantly extended in vivo circulation and improved bioavailability.[4] This fundamental principle has become a cornerstone of modern peptide drug design, enabling the development of more robust and effective peptide-based therapeutics.

Impact on Peptide Properties

Enhanced Proteolytic Stability

The most significant and widely exploited advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation. Proteases are highly stereospecific enzymes, and their active sites are configured to accommodate the L-configuration of amino acid residues. The presence of a D-amino acid creates steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site and thus inhibiting cleavage of the peptide bond. Even a single D-amino acid substitution can significantly enhance stability, while peptides composed entirely of D-amino acids (retro-inverso peptides) can exhibit exceptional resistance to proteolysis.

Data Presentation: Proteolytic Stability of L-Peptides vs. D-Amino Acid Analogs

| Peptide/Analog | Modification | Protease/Serum | Half-life (L-form) | Half-life (D-form/analog) | Fold Increase | Reference(s) |

| Melittin | Full L- to D-amino acid substitution | In vivo mouse model | Not specified | Not specified (attenuated anti-PEG antibody generation and toxicity) | - | |

| RDP215 | Partial (9) L- to D-amino acid substitution | Human Serum (10%) | Degraded within 24h | Stable for > 7 days | > 168 | |

| GLP-1 | Full L- to D-amino acid substitution | Proteinase K | < 1 hour | ~80% remaining after 6 hours | > 6 | |

| Antimicrobial Peptide (KKVVFKVKFKK) | Partial and full D-amino acid substitutions | Serum | Not specified | "Greatly improved" | - | |

| Oncocin analog (Onc72) | L-Arg to D-Arg substitution | Mouse Serum | < 5 min | > 8 hours | > 96 | |

| Somatostatin | Shortened and D-amino acid substituted (Octreotide) | Plasma | Few minutes | 1.5 hours | - | |

| Chicken cathelicidin-2 derived peptides (C1-15 and F2,5,12W) | Full L- to D-amino acid substitution | Trypsin, Aureolysin, Elastase | Susceptible | Fully protected | - |

Modulation of Receptor Binding Affinity

The effect of D-amino acid substitution on receptor binding is context-dependent and can lead to an increase, decrease, or no change in affinity. If the stereochemistry of a specific L-amino acid is critical for the interaction with the receptor, its replacement with a D-enantiomer can abolish binding. Conversely, in some cases, the altered conformation induced by a D-amino acid can result in a more favorable interaction with the target, leading to enhanced binding affinity.

Data Presentation: Receptor Binding Affinity of L-Peptides vs. D-Amino Acid Analogs

| Peptide/Analog | Receptor | Modification | Binding Affinity (Ki or Kd) - L-form | Binding Affinity (Ki or Kd) - D-form/analog | Change in Affinity | Reference(s) |

| Neurokinin A (4-10) | NK2 Receptor | D-Phe(6) substitution | Not specified | Drastically reduced | Decrease | |

| Neurokinin A (4-10) | NK2 Receptor | D-Val(7) substitution | Not specified | Drastically reduced | Decrease | |

| Somatostatin Analogs (Lanreotide, Pasireotide) | Somatostatin Receptors (SSTR1-5) | Various D-amino acid substitutions | Varied (subtype dependent) | Varied (subtype dependent) | Subtype-specific changes | |

| Neurokinin 1 Receptor Antagonists | NK1 Receptor | Ac-Aba-Gly scaffold with D-amino acids | - | Moderate to good antagonist activity | - |

Alterations in Secondary Structure

The incorporation of D-amino acids can significantly influence the secondary structure of a peptide. While a complete substitution of L-amino acids with their D-enantiomers in a helical peptide will result in a left-handed helix with similar stability, the introduction of a single D-amino acid into an L-peptide sequence can act as a "helix breaker" or, conversely, can induce or stabilize specific turn structures, such as β-turns. This conformational flexibility allows for the rational design of peptides with specific three-dimensional structures.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Methodology for Fmoc-based SPPS:

-

Resin Preparation:

-

Select an appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 10-15 minutes.

-

Drain the solvent.

-

-

First Amino Acid Coupling:

-

If using an unloaded resin, couple the first Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Allow the reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid.

-

Wash the resin extensively with DMF.

-

-

Subsequent Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (L or D) with a coupling agent and base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF.

-

-

Repeat:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Experimental Workflow for Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) workflow.

Proteolytic Stability Assay using RP-HPLC

This assay quantifies the rate of peptide degradation in the presence of proteases or serum.

Detailed Methodology:

-

Sample Preparation:

-

Prepare stock solutions of the L-peptide and its D-amino acid-containing analog in a suitable buffer.

-

Prepare a solution of the protease (e.g., trypsin, chymotrypsin) or serum (e.g., human serum).

-

-

Incubation:

-

Incubate the peptides with the protease or serum solution at a physiological temperature (37°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the enzymatic reaction in the withdrawn aliquots by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.

-

-

RP-HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC.

-

Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining peptide versus time.

-

Calculate the half-life (t½) of the peptide under the experimental conditions.

-

Experimental Workflow for Proteolytic Stability Assay

Workflow for assessing peptide proteolytic stability.

Structural Analysis

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration (typically 0.1-1.0 mg/mL). The sample must be at least 95% pure.

-

The buffer should be transparent in the far-UV region (190-260 nm).

-

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Purge the instrument with nitrogen gas to remove oxygen.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution over the far-UV wavelength range (e.g., 190-260 nm).

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (in millidegrees) to mean residue molar ellipticity.

-

Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution software.

-

NMR spectroscopy provides detailed three-dimensional structural information of peptides in solution at atomic resolution.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O mixture) at a high concentration (typically >0.5 mM).

-

Adjust the pH to a range where amide proton exchange is minimized (around pH 4-5).

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

-

Data Analysis:

-

Resonance Assignment: Assign the NMR signals to specific protons in the peptide sequence.

-

Structure Calculation: Use the distance restraints from the NOESY spectra to calculate a family of 3D structures that are consistent with the experimental data.

-

Structure Validation: Assess the quality of the calculated structures.

-

X-ray crystallography can provide a high-resolution three-dimensional structure of a peptide in its solid, crystalline state.

Detailed Methodology:

-

Crystallization:

-

Grow single crystals of the peptide, which is often the most challenging step. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents).

-

-

Data Collection:

-

Mount a single crystal and expose it to a beam of X-rays.

-

Collect the diffraction pattern as the crystal is rotated.

-

-

Structure Determination:

-

Process the diffraction data to determine the unit cell dimensions and symmetry.

-

Solve the "phase problem" to calculate an electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

-

Structure Refinement:

-

Refine the atomic model to improve its agreement with the experimental data.

-

Validate the final structure.

-

Impact on Signaling Pathways and Function

D-Peptide Inhibitors of HIV-1 Entry